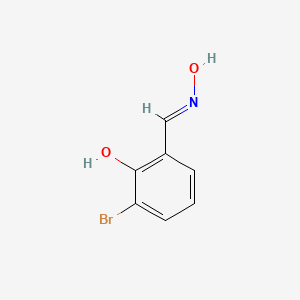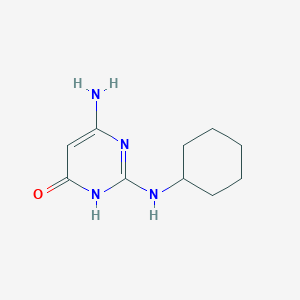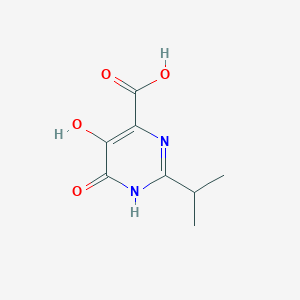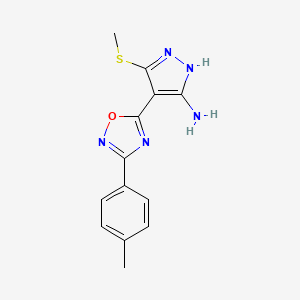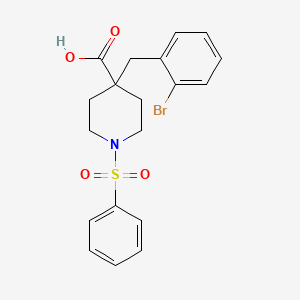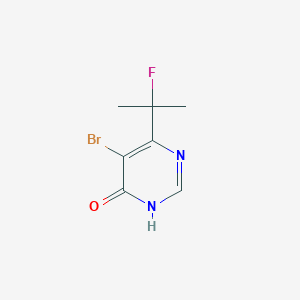
5-bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one
概要
説明
5-Bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one, also known as 5-Bromo-6-fluoro-2-propylpyrimidine or 5-Bromo-6-Fluoro-2-propylpyrimidin-4-one, is a small organic molecule that has been studied extensively for its potential applications in scientific research. This molecule has been found to possess a wide range of properties, including antiviral, antifungal, and anti-inflammatory effects, as well as potential applications in drug delivery and gene therapy.
科学的研究の応用
5-Bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one has been studied extensively for its potential applications in scientific research. This molecule has been found to possess a wide range of properties, including antiviral, antifungal, and anti-inflammatory effects. In addition, this molecule has been studied for its potential applications in drug delivery and gene therapy. For example, 5-Bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one has been found to be an effective inhibitor of the replication of the HIV-1 virus. In addition, this molecule has been found to be an effective inhibitor of the growth of various fungi, including Candida albicans and Aspergillus niger.
作用機序
The mechanism of action of 5-Bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one is not yet fully understood. However, it is believed that this molecule binds to the active site of various enzymes, including those involved in the replication of the HIV-1 virus and in the growth of various fungi. In addition, this molecule may also interact with other cellular components, such as DNA and RNA, to inhibit the replication of viruses and the growth of fungi.
生化学的および生理学的効果
5-Bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one has been found to possess a wide range of biochemical and physiological effects, including antiviral, antifungal, and anti-inflammatory effects. In addition, this molecule has been found to possess anti-cancer properties, as well as potential applications in drug delivery and gene therapy.
実験室実験の利点と制限
The use of 5-Bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one in laboratory experiments has a number of advantages and limitations. One of the main advantages of this molecule is its relatively low cost and easy availability. In addition, this molecule is relatively non-toxic and does not pose a significant risk to human health. However, one of the main limitations of this molecule is its relatively short shelf life, as it is prone to degradation over time.
将来の方向性
The potential applications of 5-Bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one are still being explored. Some of the potential future directions for this molecule include further research into its antiviral, antifungal, and anti-inflammatory effects, as well as potential applications in drug delivery and gene therapy. In addition, this molecule could be studied for its potential applications in cancer therapy, as well as its potential to be used as a diagnostic tool. Finally, further
特性
IUPAC Name |
5-bromo-4-(2-fluoropropan-2-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrFN2O/c1-7(2,9)5-4(8)6(12)11-3-10-5/h3H,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCCJNFMHKGTJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C(=O)NC=N1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



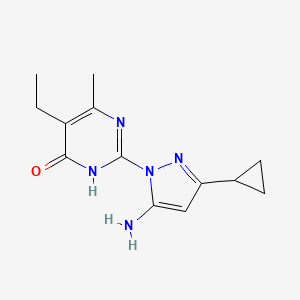
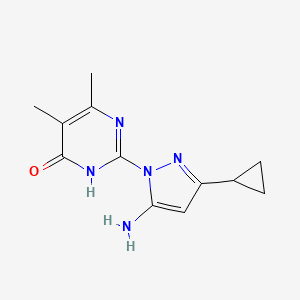
![(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime](/img/structure/B1450824.png)
![2-(4-Hydroxy-3,5-Dimethylphenyl)-7-Methyl-5,6,7,8-Tetrahydropyrido[4',3':4,5]thieno[2,3-D]pyrimidin-4(3h)-One](/img/structure/B1450830.png)
![1-[2-(4-Hydroxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B1450831.png)
![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenol](/img/structure/B1450832.png)
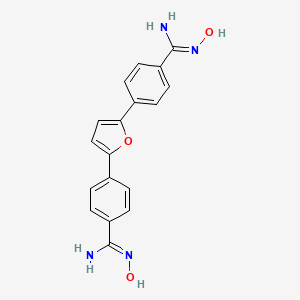
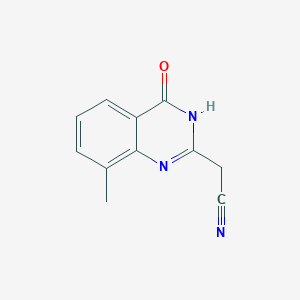
![7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1450836.png)
